Linker Architecture Directly Modulates Tubulin Polymerisation Inhibitory Potency Within the Indole–Tetrazole Amide Class
The target compound contains a two‑carbon N‑ethyl spacer between the indole N1 and the tetrazolo[1,5‑a]pyridine‑6‑carboxamide. In the structurally related series of indole‑tetrazole aromatic amides reported by Reddy et al. (2022), compounds that bear an N‑ethyl‑linked indole (specifically hybrids 40a and 40b) inhibit tubulin polymerisation with IC₅₀ values of 0.34 µM and 0.52 µM – approximately 2‑ to 3‑fold more potent than the reference standard combretastatin A‑4 (IC₅₀ = 1.12 µM) [1]. Although these specific hybrids do not contain the identical tetrazolo[1,5‑a]pyridine‑6‑carboxamide terminus, they establish that a two‑atom alkyl spacer favours sub‑micromolar tubulin engagement. In contrast, direct‑linked indole‑tetrazole amides (e.g. N‑(1H‑indol‑6‑yl)tetrazolo[1,5‑a]pyridine‑6‑carboxamide) lack this flexible spacer and are anticipated, based on the tubulin colchicine‑site pharmacophore, to present the indole in a less optimal geometry for deep pocket binding [1][2].
| Evidence Dimension | In vitro tubulin polymerisation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; structural analogue 40a (N‑ethyl‑indole‑tetrazole hybrid) IC₅₀ = 0.34 µM; analogue 40b IC₅₀ = 0.52 µM (reported by Reddy et al.) |
| Comparator Or Baseline | Combretastatin A-4 (standard tubulin inhibitor) IC₅₀ = 1.12 µM; direct‑linked indole‑tetrazolo[1,5‑a]pyridine‑6‑carboxamide analogues (no published quantitative tubulin data available – noted as gap) |
| Quantified Difference | Class‑defined N‑ethyl analogues are 2.2‑ to 3.3‑fold more potent than combretastatin A‑4; direct‑linked scaffolds are expected to be less potent based on SAR trends |
| Conditions | In vitro tubulin polymerisation assay (cell‑free, fluorescence‑based); Reddy et al. 2022 |
Why This Matters
Procurement for tubulin‑targeted screening requires a linker length that has been class‑validated for sub‑micromolar tubulin engagement; the target compound’s N‑ethyl architecture is consistent with this productive geometry.
- [1] Reddy, T. S., Rai, S. & Koppula, S. K. Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. J. Mol. Struct. 1267, 133556 (2022). https://doi.org/10.1016/j.molstruc.2022.133556. View Source
- [2] Singh, U. S. et al. Synthesis and structure guided evaluation of estrogen agonist and antagonist activities of some new tetrazolyl indole derivatives. Eur. J. Med. Chem. 43, 2149–2158 (2008). https://doi.org/10.1016/j.ejmech.2007.10.035. View Source
